molecular formula C8H3ClF3IO B3043732 4-Iodo-3-(trifluoromethyl)benzoyl chloride CAS No. 914636-23-0

4-Iodo-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B3043732
CAS No.: 914636-23-0
M. Wt: 334.46 g/mol
InChI Key: PWGGMUYRAPCVIP-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3ClF3IO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-(trifluoromethyl)benzoyl chloride typically involves the iodination of 3-(trifluoromethyl)benzoic acid followed by conversion to the corresponding acid chloride. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting 4-iodo-3-(trifluoromethyl)benzoic acid is then treated with thionyl chloride (SOCl2) to form the acid chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) are commonly used.

    Aminocarbonylation: Phosphoryl chloride and DMF are used as reagents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    N,N-Dimethyl-(4-trifluoromethyl)benzamide: Formed through aminocarbonylation.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group, which is highly reactive towards nucleophiles. The presence of the iodine and trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In biological systems, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, leading to improved pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these substituents enhances its utility in various synthetic applications and its potential as a versatile intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

4-iodo-3-(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-7(14)4-1-2-6(13)5(3-4)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGGMUYRAPCVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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